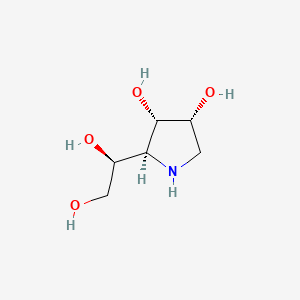
1,4-Dideoxy-1,4-imino-D-tallitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dideoxy-1,4-imino-D-tallitol is a synthetic compound known for its unique structural properties and biological activities It belongs to the class of iminosugars, which are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dideoxy-1,4-imino-D-tallitol typically involves the reduction of corresponding nitro or azido precursors. One common method includes the catalytic hydrogenation of 1,4-dinitro-1,4-dideoxy-D-tallitol using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The resulting product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1,4-Dideoxy-1,4-imino-D-tallitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its fully reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of fully reduced iminosugar.
Substitution: Formation of N-substituted derivatives with various functional groups.
科学的研究の応用
1,4-Dideoxy-1,4-imino-D-tallitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism. It is used to study enzyme mechanisms and to develop enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating diseases like diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged for specific reactions and processes.
作用機序
The mechanism of action of 1,4-Dideoxy-1,4-imino-D-tallitol primarily involves its role as a glycosidase inhibitor. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition disrupts carbohydrate metabolism, leading to various biological effects. The molecular targets include enzymes like α-mannosidase and glycogen phosphorylase, which are crucial for glycan processing and glycogen metabolism, respectively.
類似化合物との比較
1,4-Dideoxy-1,4-imino-D-tallitol is compared with other iminosugars such as:
1-Deoxynojirimycin: Another potent glycosidase inhibitor used in the treatment of Gaucher disease and Fabry disease.
1,4-Dideoxy-1,4-imino-D-arabinitol: Known for its inhibitory effects on glycogen phosphorylase and its potential use in diabetes treatment.
Isofagomine: A potent inhibitor of β-glucosidase, used in the treatment of Gaucher disease.
Uniqueness
This compound stands out due to its specific inhibitory profile and structural properties, making it a valuable tool in biochemical research and potential therapeutic applications. Its ability to selectively inhibit certain glycosidases with minimal off-target effects highlights its significance in the development of targeted enzyme inhibitors.
特性
CAS番号 |
115509-95-0 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC名 |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChIキー |
RVNSAAIWCWTCTJ-ARQDHWQXSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
正規SMILES |
C1C(C(C(N1)C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



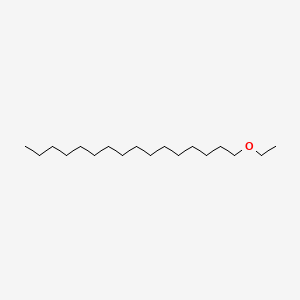
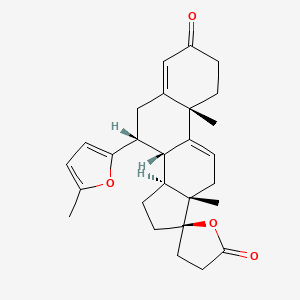
![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
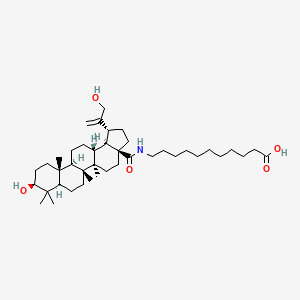
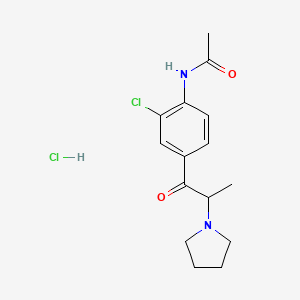


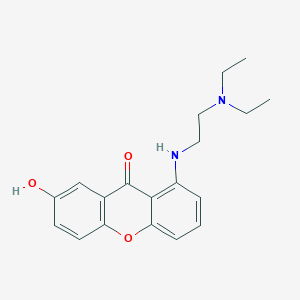
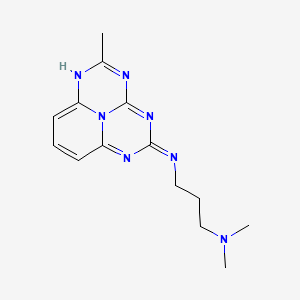
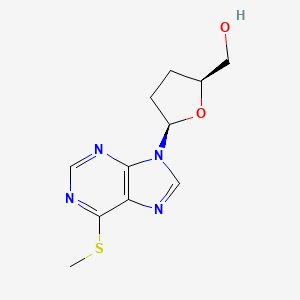

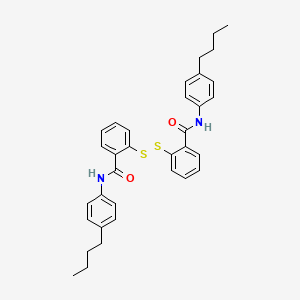
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
